[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H,6H2 |
InChI Key |
FOUZBPKQRMUNHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)N |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 3 Triazolo 1,5 a Pyrimidin 6 Amine and Its Derivatives
Multi-Component Reaction (MCR) Strategies for Core Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidines from simple starting materials in a single step. researchgate.net These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
Biginelli-Type Condensations inmdpi.comrsisinternational.orgnih.govTriazolo[1,5-a]pyrimidine Formation
The Biginelli reaction, a classic MCR, and its variations have been successfully adapted for the synthesis of the mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidine core. This approach typically involves the condensation of a 3-amino-1,2,4-triazole derivative, an aldehyde, and a β-dicarbonyl compound. researchgate.netnih.gov By carefully selecting the reactants and reaction conditions, a diverse range of substituted mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidines can be accessed. For instance, a three-component Biginelli-like heterocyclization has been utilized to synthesize a series of derivatives by reacting 3-alkylthio-5-amino-1,2,4-triazoles with aldehydes and β-dicarbonyl compounds. nih.gov
Recent studies have demonstrated the regioselective synthesis of 2-amino mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidines through a Biginelli-like MCR. rsc.org By modifying the reaction conditions, it is possible to control the regioselectivity of the cyclization, leading to specific isomers. For example, the reaction of an aminotriazole, an aldehyde, and a β-ketoester can yield either ethyl 2-amino-5-methyl-7-phenyl- mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidine-6-carboxylate or its isomer, ethyl 2-amino-7-methyl-5-phenyl- mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidine-6-carboxylate, with moderate yields. rsc.org
Convergent Approaches Involving 3-Amino-1,2,4-triazole and Carbonyl Compounds
Convergent synthetic strategies provide an efficient means to construct the mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidine scaffold. A primary method involves the cyclocondensation of 3-amino-1,2,4-triazole with various 1,3-bifunctional electrophiles, such as 1,3-dicarbonyl compounds and α,β-unsaturated carbonyl compounds. nih.gov This approach is one of the most common and versatile methods for constructing the fused ring system.
A one-pot, three-component synthesis has been developed for novel mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidine derivatives by reacting 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-amine, 1,3-dicarbonyl compounds, and various aldehydes. nih.gov This method has proven effective in generating compounds with potent biological activities. The versatility of this approach allows for the introduction of a wide range of substituents at various positions of the triazolopyrimidine core, facilitating the exploration of structure-activity relationships.
Regioselective and Stereoselective Synthetic Pathways tomdpi.comrsisinternational.orgnih.govTriazolo[1,5-a]pyrimidine Analogues
Achieving regioselectivity in the synthesis of mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidines is crucial as different isomers can exhibit distinct biological activities. The reaction of 3-amino-1,2,4-triazole with unsymmetrical 1,3-dicarbonyl compounds can potentially lead to two different regioisomers. However, by controlling reaction conditions such as solvent and temperature, it is often possible to favor the formation of one isomer over the other.
For instance, the synthesis of 1,5-disubstituted 1,2,3-triazole derivatives of pyrimidine (B1678525) nucleobases has been achieved with high regioselectivity using an iron(III) chloride catalyst. nih.gov While this example pertains to a different triazole isomer, the principles of using specific catalysts to control regioselectivity are applicable to the synthesis of mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidines as well. Research has shown that switching the conditions in a three-component Biginelli-like reaction can lead to the regioselective synthesis of new 2-amino mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidines. rsc.org
Advanced Synthetic Techniques
To improve the efficiency, yield, and environmental footprint of synthetic processes, advanced techniques such as microwave-assisted synthesis and aqueous-phase reactions have been explored for the preparation of mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidines.
Microwave-Assisted Synthesis ofmdpi.comrsisinternational.orgnih.govTriazolo[1,5-a]pyrimidines
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsisinternational.org The synthesis of mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidines has significantly benefited from this technology.
A notable example is the microwave-assisted synthesis of a series of mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidines from the reaction of 5-(methylthio)-2H-1,2,4-triazol-3-amine, 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, and various aromatic aldehydes. rsisinternational.org This reaction, carried out in ethanol at 120°C, was completed in just 10-15 minutes, highlighting the efficiency of microwave heating. rsisinternational.org Another study reports a catalyst-free and additive-free method for synthesizing mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyridines under microwave conditions, achieving good to excellent yields in a short reaction time. mdpi.com
| Compound | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| mdpi.comrsisinternational.orgnih.govTriazolo[1,5-a]pyrimidine derivative | Microwave | 10-15 min | Not specified | rsisinternational.org |
| mdpi.comrsisinternational.orgnih.govTriazolo[1,5-a]pyridine derivative 1 | Microwave | Not specified | 93.6 | mdpi.com |
| mdpi.comrsisinternational.orgnih.govTriazolo[1,5-a]pyridine derivative 2 | Microwave | Not specified | 94.1 | mdpi.com |
| mdpi.comrsisinternational.orgnih.govTriazolo[1,5-a]pyridine derivative 2 | Conventional (Reflux) | Not specified | 85.2 | mdpi.com |
Aqueous-Phase Synthesis Methodologies
The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-flammability, and environmental friendliness. Several methods for the synthesis of mdpi.comrsisinternational.orgnih.govtriazolo[1,5-a]pyrimidines in aqueous media have been developed.
A straightforward and general method involves the combination of 3-amino-1,2,4-triazole, an aldehyde, and a β-dicarbonyl compound in water, using a catalytic amount of thiamine hydrochloride (Vitamin B1). researchgate.net This method offers several advantages, including the use of an inexpensive and readily available catalyst, easy workup procedures, and improved yields. researchgate.net The use of water as a solvent aligns with the principles of green chemistry, making this a sustainable approach for the synthesis of these important heterocyclic compounds.
Derivatization and Structural Modification of theresearchgate.netresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyrimidine Core
The versatility of the researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine core allows for a wide range of structural modifications. These modifications are instrumental in fine-tuning the physicochemical and pharmacological properties of the resulting derivatives.
Functionalization at the Pyrimidine Moiety
Functionalization of the pyrimidine portion of the researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine system is a key strategy for creating diverse derivatives. The C5, C6, and C7 positions of the pyrimidine ring are common targets for modification.
One prevalent method involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the pyrimidine ring. For instance, treatment of 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidin-7-amine with alcohols, thiols, or alkylamines leads to the corresponding substituted products. acs.org This approach has been utilized to establish clear structure-activity relationships, demonstrating that a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position can be crucial for high potency in certain anticancer agents. acs.org
The synthesis of various functionalized analogues often begins with the construction of a substituted researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine core. A common synthetic route is the condensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.gov For example, the reaction of 3-amino-5-thiol-1,2,4-triazole with various aldehydes and β-dicarbonyl compounds through a Biginelli-like three-component heterocyclization reaction has been employed to generate a library of derivatives. nih.gov
Further modifications can be achieved through various organic reactions. For example, the synthesis of 2-amino- researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine and ethyl researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine-2-carboxylate intermediates with unsymmetrical substitutions at the C5 and C7 positions has been a focus for developing novel antiviral agents. nih.gov
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidin-7-amine | Alcohol, thiol, or alkylamine | 5-alkoxy/thio/amino substituted derivatives | acs.org |
| 3-amino-5-thiol-1,2,4-triazole | Aldehydes, β-dicarbonyl compounds, DMF, 130-160 °C | Substituted 4,7-dihydro- researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidines | nih.gov |
| 3-amino-1,2,4-triazole | β-enamino-dimethyl vinyl ketones or 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones, ultrasound irradiation | Highly regioselective synthesis of researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidines | researchgate.net |
Introduction of Spiro-conjugated Systems
The introduction of spiro-conjugated systems into heterocyclic scaffolds is a recognized strategy for exploring novel chemical space and generating compounds with unique three-dimensional structures. While the synthesis of spiro derivatives of the researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine core is not extensively documented, the synthesis of related spiro-1,2,4-triazole derivatives provides insight into potential synthetic routes.
A general method for the preparation of spiro-1,2,4-triazoles involves the reaction of appropriate amidrazones with cyclic ketones in the presence of a catalytic amount of p-toluenesulfonic acid. researchgate.net This reaction proceeds to form spiro-4,5-dihydro-1,2,4-triazole derivatives. For instance, the reaction of amidrazones with cyclopentanone or cyclohexanone yields the corresponding spiro compounds. researchgate.net
| Amidrazone Reactant | Cyclic Ketone | Catalyst | Product | Reference |
|---|---|---|---|---|
| Substituted amidrazone | Cyclopentanone | p-toluenesulfonic acid | Spiro[cyclopentane-1,X'- researchgate.netresearchgate.netorganic-chemistry.orgtriazole] derivative | researchgate.net |
| Substituted amidrazone | Cyclohexanone | p-toluenesulfonic acid | Spiro[cyclohexane-1,X'- researchgate.netresearchgate.netorganic-chemistry.orgtriazole] derivative | researchgate.net |
Although this methodology applies to the synthesis of spiro-1,2,4-triazoles, its direct application to the researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine system would require further investigation and adaptation. The principle of reacting a suitable precursor with a cyclic ketone to form a spirocyclic junction remains a plausible strategy.
Selective Reduction to Dihydro and Tetrahydro-researchgate.netresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyrimidine Derivatives
The selective reduction of the researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine core to its dihydro and tetrahydro derivatives offers a pathway to compounds with different conformational flexibility and biological activity profiles.
The synthesis of 4,7-dihydro- researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine derivatives is often achieved through multi-component reactions. For example, a three-component reaction involving 1H-1,2,4-triazol-5-amine, various benzaldehydes, and ethyl cyanoacetate or ethyl acetoacetate in ethanol at room temperature can yield novel dihydro- researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine derivatives. researchgate.net
Further reduction to the tetrahydro level has been successfully demonstrated. The hydrogenation of 2-amino-5-R-7-R′-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines with sodium borohydride (NaBH4) leads to the formation of the corresponding 2-amino-5-R-7-R′-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines. researchgate.net This selective reduction of the pyrimidine ring provides access to a class of saturated heterocyclic compounds.
Additionally, three-component reactions of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone in the presence of TsOH have been shown to produce (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidin-7-ols. researchgate.net
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 1H-1,2,4-triazol-5-amine, benzaldehydes, ethyl cyanoacetate/ethyl acetoacetate | Ethanol, room temperature | 4,7-dihydro- researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine derivatives | researchgate.net |
| 2-amino-5-R-7-R′-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines | NaBH4 | 2-amino-5-R-7-R′-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines | researchgate.net |
| 1H-1,2,4-triazol-3-amine, aromatic aldehydes, acetone | TsOH | (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidin-7-ols | researchgate.net |
These selective reduction methodologies are valuable tools for expanding the structural diversity of the researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine family and for investigating the impact of ring saturation on biological activity.
Reaction Mechanisms and Chemical Transformations Of 1 2 3 Triazolo 1,5 a Pyrimidin 6 Amine
Mechanistic Elucidation of Multi-Component Heterocyclizations
The synthesis of the researchgate.netorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidine core often involves multi-component reactions (MCRs), which are efficient processes where multiple starting materials react in a single step to form a complex product. nih.gov These reactions are advantageous due to their high atom economy and reduction in waste. A common and effective method for synthesizing researchgate.netorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidine derivatives is the Biginelli-like three-component heterocyclization. nih.govacs.org This typically involves the condensation of 3-amino-1,2,4-triazole, a β-dicarbonyl compound, and an aldehyde. nih.govacs.org
A critical step in many multi-component reactions leading to researchgate.netorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidines is the initial formation of a Schiff base intermediate. This intermediate typically arises from the condensation of an aminoazole, such as 3-amino-1,2,4-triazole, with an aldehyde. The formation of this azomethine (C=N) linkage is a key stage that sets up the subsequent cyclization steps. The electrophilic nature of the azomethine carbon atom makes it susceptible to nucleophilic attack, which drives the ring-closing process. In some synthetic pathways, Schiff base zinc(II) complexes, formed from the combination of a primary amine and a carbonyl compound, have been utilized as catalysts in the preparation of researchgate.netorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidines. nih.govnih.gov
Following the formation of the Schiff base or a similar electrophilic intermediate, the next crucial step is a nucleophilic attack to initiate cyclization. In the context of the Biginelli-like reaction, the enol form of a β-dicarbonyl compound can act as the nucleophile. One of the key stages in the proposed mechanism is the nucleophilic attack of the electron-rich enol carbon atom onto the electron-deficient azomethine carbon of the Schiff base. This attack leads to the formation of a C-C bond and is a fundamental step in the cyclization process. Subsequent intramolecular condensation and dehydration steps then lead to the formation of the fused heterocyclic researchgate.netorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidine system.
Intramolecular Rearrangements ofresearchgate.netorganic-chemistry.orgnih.govTriazolo[1,5-a]pyrimidine Derivatives (e.g., Dimroth Rearrangement)
A significant intramolecular rearrangement observed in the chemistry of triazolopyrimidines is the Dimroth rearrangement. This rearrangement involves the isomerization of heterocyclic compounds through the opening of the pyrimidine (B1678525) ring, followed by rotation and re-closure, leading to a more thermodynamically stable isomer. Specifically, researchgate.netorganic-chemistry.orgnih.govtriazolo[4,3-a]pyrimidines can rearrange to the more stable researchgate.netorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidine isomers. researchgate.net
The accepted mechanism for the Dimroth rearrangement typically occurs under acidic or basic conditions and involves several key steps. organic-chemistry.orgnih.gov The process is often initiated by protonation, which facilitates the opening of the pyrimidine ring. nih.gov This is followed by a tautomeric shift within the 1,2,4-triazole (B32235) ring. Subsequent ring closure and deprotonation yield the rearranged, and generally more stable, researchgate.netorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidine product. nih.gov The presence of certain substituents can influence the feasibility and rate of the rearrangement. organic-chemistry.org This rearrangement is a crucial consideration in the synthesis of researchgate.netorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidine derivatives, as the initially formed kinetic product may convert to the thermodynamic product under the reaction conditions.
Table 1: Mechanistic Steps of the Dimroth Rearrangement
| Step | Description |
|---|---|
| 1. Protonation | The pyrimidine ring is protonated, typically at a nitrogen atom, which activates the ring for cleavage. nih.gov |
| 2. Ring Opening | The protonated pyrimidine ring undergoes nucleophilic attack (e.g., by water), leading to the opening of the six-membered ring. |
| 3. Tautomerization/Rotation | A hydrogen shift occurs within the opened intermediate, allowing for rotation around the C-N bond connecting the triazole and the former pyrimidine fragment. nih.gov |
| 4. Ring Closure | The terminal amino group of the opened chain attacks a carbonyl or imine carbon to re-form the six-membered ring. nih.gov |
| 5. Deprotonation | The final product, the more stable researchgate.netorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidine isomer, is formed upon loss of a proton. nih.gov |
Chemical Reactivity of theresearchgate.netorganic-chemistry.orgnih.govTriazolo[1,5-a]pyrimidin-6-amine Scaffold
The researchgate.netorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidin-6-amine scaffold exhibits a rich chemical reactivity, allowing for various modifications to its structure. The electron-rich nature of the fused ring system, combined with the presence of the amino group, provides multiple sites for electrophilic and nucleophilic reactions.
The most probable sites for electrophilic attack on partially hydrogenated aminotriazolopyrimidines are the N-1 and N-3 atoms of the triazole ring, as well as the exocyclic amino group. researchgate.net Reactions such as acylation, sulfonylation, and alkylation can occur at the amino group, depending on the specific reagents and reaction conditions. researchgate.net For instance, treatment of 5-chloro- researchgate.netorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidin-7-amine derivatives with alcohols, thiols, or alkylamines can lead to nucleophilic substitution at the 5-position.
Furthermore, the pyrimidine ring itself can be subject to nucleophilic substitution, particularly when substituted with good leaving groups like halogens. This allows for the introduction of a wide range of functional groups at various positions of the pyrimidine ring, which is a key strategy in the development of new derivatives with specific biological activities. The reactivity of the scaffold has been exploited to synthesize a variety of compounds, including those with anti-tumor and antibacterial properties.
Table 2: Summary of Reactivity of the researchgate.netorganic-chemistry.orgnih.govTriazolo[1,5-a]pyrimidin-6-amine Scaffold
| Reaction Type | Reagents/Conditions | Position of Reaction | Resulting Products |
|---|---|---|---|
| Acylation | Acylating agents | Amino group, N3, or N4 atoms | N-acylated derivatives researchgate.net |
| Sulfonylation | Sulfonylating agents | Amino group, N3, or N4 atoms | N-sulfonylated derivatives researchgate.net |
| Alkylation | Alkylating agents | Amino group, N3, or N4 atoms | N-alkylated derivatives researchgate.net |
| Nucleophilic Substitution | Alcohols, thiols, amines | C5-position (with a leaving group) | 5-substituted derivatives |
Advanced Spectroscopic and Structural Characterization Of 1 2 3 Triazolo 1,5 a Pyrimidin 6 Amine Compounds
Single-Crystal X-ray Diffraction Analysis of Molecular and Crystal Structures
For derivatives of nih.govmdpi.comrsc.orgTriazolo[1,5-a]pyrimidin-6-amine that contain chiral centers, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration. mdpi.com By analyzing the anomalous scattering of X-rays, the absolute spatial arrangement of atoms (i.e., the R or S configuration at each stereocenter) can be established. This method is crucial when stereochemistry influences biological activity. While other techniques like vibrational circular dichroism (VCD) can also be used, X-ray crystallography provides direct and definitive evidence of the molecule's absolute structure in the crystalline state. mdpi.comnih.gov
X-ray diffraction studies reveal that the fused nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyrimidine ring system is predominantly planar. nih.gov This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms and the delocalization of π-electrons across the bicyclic structure, which confers aromatic character. The pyrimidine (B1678525) ring, as part of this fused system, adopts a flattened conformation. Minor deviations from planarity can occur due to crystal packing forces or the presence of bulky substituents. Analysis of bond lengths and angles within the pyrimidine portion of the core structure provides insight into the degree of electron delocalization and the influence of the fused triazole ring and various substituents.
Table 1: Representative Crystallographic Data for a Related Fused Pyrimidine System Data extrapolated from analogous heterocyclic structures.
| Parameter | Typical Value | Significance |
|---|---|---|
| N1-C7 Bond Length | ~1.37 Å | Indicates partial double bond character within the ring. |
| C5-C6 Bond Length | ~1.39 Å | Consistent with aromatic C-C bonds. |
| C6-N7 Bond Angle | ~120° | Reflects the sp² hybridization of the atoms. |
| Dihedral Angle of the Fused System | < 5° | Confirms the near-planar conformation of the bicyclic core. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the structure of nih.govmdpi.comrsc.orgTriazolo[1,5-a]pyrimidin-6-amine in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the molecular skeleton and the position of substituents. researchgate.net
The ¹H NMR spectrum of nih.govmdpi.comrsc.orgTriazolo[1,5-a]pyrimidin-6-amine displays characteristic signals for the protons on the heterocyclic rings and the amine group. The protons attached to the pyrimidine and triazole rings typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. The protons of the C6-amine group (NH₂) would appear as a broad singlet, the chemical shift of which can be solvent-dependent and may exchange with D₂O. The precise chemical shifts and coupling constants provide definitive information about the substitution pattern on the ring system. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Unsubstituted nih.govmdpi.comrsc.orgTriazolo[1,5-a]pyrimidin-6-amine Predicted values based on data from substituted analogs in DMSO-d₆.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2 | 8.5 - 9.1 | Singlet | Proton on the triazole ring, typically downfield. nih.gov |
| H-5 | 7.0 - 7.5 | Singlet | Proton on the pyrimidine ring. |
| H-7 | 8.0 - 8.7 | Singlet | Proton on the pyrimidine ring, adjacent to a bridgehead nitrogen. nih.gov |
| -NH₂ | 6.5 - 7.5 (broad) | Singlet | Chemical shift is variable and signal disappears upon D₂O exchange. |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for the nih.govmdpi.comrsc.orgTriazolo[1,5-a]pyrimidine Core Predicted values based on data from substituted analogs in DMSO-d₆.
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C-2 | 150 - 156 | Carbon in the five-membered triazole ring. nih.gov |
| C-3a (bridgehead) | 148 - 152 | Bridgehead carbon shared between the two rings. |
| C-5 | 105 - 115 | Pyrimidine ring carbon. nih.gov |
| C-6 | 145 - 155 | Carbon bearing the amino group; its shift is highly influenced by the substituent. |
| C-7 | 155 - 165 | Pyrimidine ring carbon, typically the most downfield carbon. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of nih.govmdpi.comrsc.orgTriazolo[1,5-a]pyrimidin-6-amine would show characteristic absorption bands corresponding to the vibrations of its specific bonds. The most informative regions would be those showing N-H stretches from the primary amine, and C=C and C=N stretches from the aromatic heterocyclic rings. rsc.org
The primary amine at the C6 position is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. pressbooks.pubyoutube.com The presence of these two sharp peaks is a strong indicator of a primary amine (-NH₂). Additionally, an N-H bending vibration (scissoring) is expected around 1600-1650 cm⁻¹. The complex vibrations of the fused aromatic ring system, involving C=N and C=C stretching, would appear in the fingerprint region between 1400 and 1600 cm⁻¹. libretexts.org
Table 4: Characteristic IR Absorption Frequencies for nih.govmdpi.comrsc.orgTriazolo[1,5-a]pyrimidin-6-amine
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (typically two bands) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| N-H Bend (scissoring) | 1600 - 1650 | Medium to Strong |
| C=N and C=C Ring Stretch | 1400 - 1600 | Medium to Strong (multiple bands) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of nih.govresearchgate.netnist.govtriazolo[1,5-a]pyrimidine compounds. It provides crucial information regarding the molecular weight of the parent molecule and offers insights into its structural framework through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is frequently employed to confirm the elemental composition of newly synthesized derivatives by providing highly accurate mass measurements. nih.govmdpi.com
The ionization technique used significantly influences the resulting mass spectrum. Softer ionization methods like Electrospray Ionization (ESI) are commonly used to determine the molecular weight of nih.govresearchgate.netnist.govtriazolo[1,5-a]pyrimidine derivatives. ESI mass spectra typically show a prominent protonated molecular ion peak ([M+H]⁺), which allows for the unambiguous determination of the molecular mass. mdpi.commdpi.com For instance, the HRMS (ESI/Q-TOF) analysis of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one confirmed its molecular formula, C₁₄H₁₀N₆O₄, by comparing the calculated m/z for the [M+H]⁺ ion (327.0836) with the experimentally observed value (327.0831). mdpi.com
Electron Ionization (EI) is a higher-energy technique that results in more extensive fragmentation, providing valuable information about the molecule's structure. The fragmentation pathways of fused pyrimidine systems are often complex but can be characteristic of the core structure and its substituents. sapub.orgresearchgate.net While specific fragmentation data for the parent nih.govresearchgate.netnist.govTriazolo[1,5-a]pyrimidin-6-amine is not extensively detailed in the reviewed literature, analysis of related structures allows for the postulation of likely fragmentation patterns.
For the nih.govresearchgate.netnist.govtriazolo[1,5-a]pyrimidine scaffold, fragmentation is expected to initiate with the cleavage of the most labile bonds, often involving the loss of small, stable molecules or radicals from the pyrimidine or triazole rings or their substituents. Studies on related heterocyclic systems, such as pyrimidinethiones and thiazolo[3,2-a]pyrimidines, show that fragmentation often involves the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org For example, in the mass spectrum of 8-methyl-7-oxo-3,5-diphenyl-7,8-dihydro nih.govresearchgate.netnist.govtriazolo[4,3-a]pyrimidine-6-carbonitrile, a regioisomer of the [1,5-a] series, fragmentation includes the loss of a phenyl group (C₆H₅) and a more complex fragment (C₆H₅C≡N-N). researchgate.net
For nih.govresearchgate.netnist.govTriazolo[1,5-a]pyrimidin-6-amine, the molecular ion peak (M⁺) would confirm its molecular weight. Subsequent fragmentation under EI conditions could involve:
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles, potentially from the pyrimidine or triazole ring.
Loss of N₂: Cleavage of the triazole ring can lead to the expulsion of a nitrogen molecule.
Loss of NH₂ radical: Cleavage of the C-N bond of the amine substituent.
Ring cleavage: Fission of the fused ring system into smaller, stable fragments.
The precise fragmentation pattern provides a fingerprint that, in conjunction with other spectroscopic data, confirms the identity and structure of the compound.
Detailed Research Findings
The following tables summarize mass spectrometry data for several nih.govresearchgate.netnist.govtriazolo[1,5-a]pyrimidine derivatives, illustrating the use of MS in confirming their molecular formulas and structures.
Table 1: High-Resolution Mass Spectrometry Data for Substituted nih.govresearchgate.netnist.govTriazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z | Source |
|---|
Table 2: Molecular Weight Data for nih.govresearchgate.netnist.govTriazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Technique | Source |
|---|---|---|---|---|
| 5-Methyl- nih.govresearchgate.netnist.govtriazolo[1,5-a]pyrimidin-7-ol | C₆H₆N₄O | 150.1380 | EI-MS | nist.gov |
Computational and Theoretical Chemistry Studies Of 1 2 3 Triazolo 1,5 a Pyrimidin 6 Amine
Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations
Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational quantum mechanical methods used to approximate the electronic structure of molecules. DFT, particularly with hybrid functionals like B3LYP, has become a standard for accurately predicting molecular geometries, energies, and other properties of heterocyclic systems such as triazolopyrimidines. ahievran.edu.trjournalijar.comresearchgate.net HF theory, while often less accurate for certain properties due to its neglect of electron correlation, serves as a basis for more advanced methods and can be useful for specific analyses like electrostatic potentials. nih.gov
Electronic Structure and Stability Analysis
DFT calculations are instrumental in determining the optimized geometry and thermodynamic stability of the nih.goviucr.orgmdpi.comtriazolo[1,5-a]pyrimidine scaffold. jchemrev.com Studies on the parent ring system and its derivatives show that the fused nine-membered ring system is essentially planar. iucr.org Theoretical calculations performed at the B3LYP/6-311++G(d,p) level have been used to determine the geometry, energetics, and relative stabilities of these compounds in both the gas phase and in various solvents. ahievran.edu.tr
The nih.goviucr.orgmdpi.comtriazolo[1,5-a]pyrimidine system is characterized as a delocalized 10-π electron system, comprising an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine (B1678525) ring. nih.gov This electronic arrangement governs its stability and chemical behavior. Computational studies have confirmed that the [1,5-a] isomeric form is thermodynamically more stable than other isomers, such as the [4,3-a] form, which helps explain rearrangement reactions observed experimentally. The addition of the 6-amine group is expected to further influence the electron distribution, enhancing the electron-donating character of the pyrimidine ring.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical descriptor of molecular reactivity and stability; a smaller gap generally implies higher reactivity.
For nih.goviucr.orgmdpi.comtriazolo[1,5-a]pyrimidine derivatives, DFT calculations have been employed to determine these orbital energies. journalijar.com For instance, a study on 5,7-diphenyl-4,7-dihydro- nih.goviucr.orgmdpi.comtriazolo[1,5-a]pyrimidine derivatives showed that the introduction of an electron-withdrawing nitro group resulted in the lowest LUMO energy and the smallest energy gap, indicating the highest reactivity among the studied compounds. journalijar.com In nih.goviucr.orgmdpi.comTriazolo[1,5-a]pyrimidin-6-amine, the HOMO is expected to be localized primarily on the electron-rich regions, including the amine group and the nitrogen atoms of the rings, making these sites susceptible to electrophilic attack. The LUMO would be distributed across the electron-deficient pyrimidine ring, indicating sites prone to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of negative potential (red/yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.
For heterocyclic systems like triazolopyrimidines, MEP analysis reveals that the most negative potential is typically located around the nitrogen atoms of the fused rings due to their lone pairs of electrons. nih.govrsc.org These nitrogen atoms, therefore, represent the most likely sites for protonation and coordination with metal ions. mdpi.com In a study on 5-methyl- nih.goviucr.orgmdpi.comtriazolo[1,5-a]pyrimidine, MEP calculations showed negative potential (red regions) around the nitrogen atoms, identifying them as hydrogen-bond acceptors. nih.goviucr.org Conversely, the hydrogen atoms of the rings and the amino group in the 6-amine derivative would exhibit positive potential (blue regions), acting as hydrogen-bond donors. nih.gov
Hirshfeld Surface Analysis and Quantum Chemical Descriptors for Intermolecular Interactions
A detailed Hirshfeld surface analysis of the closely related compound, 5-methyl- nih.goviucr.orgmdpi.comtriazolo[1,5-a]pyrimidine, reveals the dominant role of hydrogen bonding and van der Waals forces in its crystal structure. iucr.org The analysis indicates that the most significant contributions to crystal packing come from H···N/N···H, H···H, and H···C/C···H interactions. nih.goviucr.org This highlights the importance of hydrogen atom contacts in stabilizing the crystal lattice. iucr.org For nih.goviucr.orgmdpi.comTriazolo[1,5-a]pyrimidin-6-amine, the presence of the additional amine group would be expected to increase the prevalence and strength of H···N hydrogen bonds, further influencing the crystal packing architecture.
| Interaction Type | Contribution (%) |
|---|---|
| H···N / N···H | 40.1 |
| H···H | 35.3 |
| H···C / C···H | 9.5 |
| N···C / C···N | 9.0 |
| N···N | 3.1 |
| C···C | 3.0 |
Computational Modeling of Reaction Pathways and Energetics
Computational chemistry is a key tool for elucidating reaction mechanisms, predicting the regioselectivity of chemical transformations, and calculating the energetics of reaction pathways. For the nih.goviucr.orgmdpi.comtriazolo[1,5-a]pyrimidine system, theoretical studies have been used to understand its synthesis and reactivity. For example, DFT calculations have been employed to determine the regioselectivity of ring-closure reactions during the synthesis of related heterocyclic systems, with theoretical results correlating well with experimental outcomes. researchgate.net
Plausible mechanisms for the synthesis of related triazolo[1,5-a]pyridines have been proposed based on computational insights, involving steps such as transamidation, nucleophilic addition, and condensation. mdpi.com Furthermore, computational models can predict the most likely sites for electrophilic or nucleophilic substitution on the triazolopyrimidine ring. The electron-deficient nature of the pyrimidine ring suggests it is susceptible to nucleophilic attack, while the electron-rich triazole ring is more prone to electrophilic substitution. These theoretical predictions guide synthetic chemists in designing efficient reaction strategies for modifying the nih.goviucr.orgmdpi.comTriazolo[1,5-a]pyrimidin-6-amine scaffold.
Molecular Docking Investigations on Ligand-Target Interactions (Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for understanding the mechanistic basis of a ligand's biological activity. nih.gov For the nih.goviucr.orgmdpi.comtriazolo[1,5-a]pyrimidine scaffold, docking studies have been extensively used to investigate its interactions with various biological targets.
Derivatives of this scaffold have been docked into the active sites of enzymes like DNA Gyrase, tubulin, and various protein kinases to explain their observed biological activities. nih.govresearchgate.netacs.org These studies reveal key binding modes and intermolecular interactions, such as:
Hydrogen Bonding: The nitrogen atoms of the triazolopyrimidine core and the exocyclic amine group are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov
Hydrophobic Interactions: The planar aromatic surface of the fused ring system often engages in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. acs.org
Mechanistic Insights: Docking studies on microtubule-stabilizing triazolopyrimidines have shown how different substituents influence binding affinity for distinct pockets within tubulin, providing a clear mechanistic rationale for their activity. acs.org Similarly, docking of derivatives into the DNA Gyrase active site revealed binding interactions comparable to known inhibitors, confirming the likely mechanism of antibacterial action. researchgate.net
Biological Activities and Mechanistic Understanding Of 1 2 3 Triazolo 1,5 a Pyrimidin 6 Amine Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives across various biological targets. These studies reveal that minor structural modifications can lead to significant changes in activity.
For anticancer applications, a clear SAR has been established for tubulin inhibitors. nih.govacs.org High potency is achieved with a (1S)-2,2,2-trifluoro-1-methylethylamino or an achiral 2,2,2-trifluoroethylamino group at the 5-position. nih.govacs.org On the phenyl ring often found at the 6-position, optimal activity requires two fluoro atoms positioned ortho to the core heterocycle. nih.govacs.org At the para position of this phenyl ring, the best activity is seen with an oxygen linkage followed by a three-methylene unit and a terminal alkylamino or hydroxy group. nih.govacs.org Further studies on antitumor derivatives showed that disubstitution on the aniline (B41778) ring and the presence of specific moieties like piperidinyl or pyrrolidinyl on a side chain enhanced activity. mdpi.com
In the context of antibacterial activity against Enterococcus faecium, SAR analysis indicated that substitution on a phenyl ring at the SAR1 position is necessary for activity, with lipophilic steric bulk being advantageous. nih.gov
For antiviral activity, specifically the inhibition of Hepatitis B virus surface antigen (HBsAg) secretion, extensive SAR studies have led to substantial improvements in potency, resulting in compounds with activity in the low micromolar range. nih.gov
Quantitative structure-activity relationship (QSAR) models have also been developed for anti-malarial derivatives, identifying key molecular descriptors like slogP (lipophilicity) and specific surface area properties that are crucial for predicting the inhibitory concentration against Plasmodium falciparum. mdpi.comresearchgate.net
| Table 1: Summary of Key Structure-Activity Relationships (SAR) | ||
|---|---|---|
| Biological Activity | Position/Region | Favorable Substitutions/Features |
| Anticancer (Tubulin Inhibition) nih.govacs.org | 5-position | (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino group. |
| 6-position (ortho-phenyl) | Two fluoro atoms. | |
| 6-position (para-phenyl) | Oxygen linkage, three-methylene unit, terminal alkylamino or hydroxy group. | |
| Antibacterial (vs. E. faecium) nih.gov | Phenyl ring | Lipophilic and sterically bulky substituents are required. |
| Antimalarial (vs. P. falciparum) mdpi.com | Overall Molecule | Higher lipophilicity (slogP) and specific volume surface area (vsurf) parameters correlate with potency. |
Anti-Inflammatory Activity: Cellular and Molecular Mechanisms (e.g., Nitrite (B80452) and PGE2 Production Inhibition)
Derivatives of the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold have demonstrated notable anti-inflammatory properties. researchgate.net The primary mechanism investigated involves the modulation of key inflammatory mediators. Studies on a series of phenyl-derivatives of spirofuran-triazolo[1,5-a]pyrimidine showed that these compounds could significantly inhibit the production of nitrite and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. uni-halle.de Nitric oxide (measured as nitrite) and PGE2 are crucial pro-inflammatory molecules produced by enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). uni-halle.de By suppressing the production of these mediators, these compounds effectively reduce the inflammatory response at a cellular level. uni-halle.de Certain compounds were found to inhibit nitrite production by up to 63% at a concentration of 100 μM. uni-halle.de The inhibition of PGE2 production is a particularly important finding, as this mediator is central to inflammation and pain. nih.gov
| Table 2: Anti-Inflammatory Activity of Spirofuran-Triazolo[1,5-a]pyrimidine Derivatives uni-halle.de | ||
|---|---|---|
| Compound | Concentration (μM) | Nitrite Production Inhibition (%) |
| 5b | 100 | 49 |
| 5d | 100 | 59 |
| 5e | 100 | 63 |
| 5g | 100 | Data not specified, but significant |
| 50 | 56 |
Analgesic Activity: Mechanistic Insights
The analgesic activity of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives is mechanistically linked to their anti-inflammatory effects. researchgate.net The inhibition of PGE2 production is a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) and is directly related to pain relief. Research has shown that several spirofuran-triazolo[1,5-a]pyrimidine compounds that reduce PGE2 levels also show potential analgesic activity. uni-halle.de This suggests that the analgesic properties of this class of compounds stem from their ability to interfere with the cyclooxygenase pathway, thereby reducing the synthesis of prostaglandins (B1171923) that sensitize nociceptive neurons. openmedicinalchemistryjournal.com
Antiviral Activity: Inhibition of Viral Antigen Secretion and Replication Mechanisms (e.g., HBsAg)
Derivatives of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine have emerged as potent antiviral agents, acting through novel mechanisms against challenging viruses like Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV-1).
A significant breakthrough was the discovery of disubstituted triazolo-pyrimidines as specific inhibitors of HBV surface antigen (HBsAg) secretion. nih.gov This mechanism is distinct from existing HBV therapies that target the viral polymerase. nih.gov The accumulation of HBsAg in serum is thought to suppress the host's immune response; thus, inhibiting its secretion is a promising therapeutic strategy. nih.gov The lead compound from these studies, 3c (PBHBV-2-15) , exhibited an EC50 of 1.4 µM and was active against drug-resistant HBV variants. nih.gov Mechanistic studies confirmed that the parent compound specifically inhibits HBV envelope secretion without affecting viral genomic replication. nih.gov
Furthermore, this scaffold has been repurposed to target the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function, an essential viral enzyme not targeted by current drugs. nih.gov Structural optimization led to catechol derivatives that inhibit RNase H in the low micromolar range, acting as allosteric inhibitors. nih.gov
| Table 3: Antiviral Activity of Lead nih.govnih.govresearchgate.netTriazolo[1,5-a]pyrimidine Derivatives | |||
|---|---|---|---|
| Compound | Virus | Mechanism of Action | Potency (EC₅₀/IC₅₀) |
| 3c (PBHBV-2-15) nih.gov | Hepatitis B Virus (HBV) | Inhibition of HBsAg secretion | EC₅₀ = 1.4 ± 0.4 μM |
| 1a (PBHBV-001) nih.gov | Hepatitis B Virus (HBV) | Inhibition of HBsAg secretion | Potent activity reported |
| Catechol Derivatives nih.gov | HIV-1 | Allosteric inhibition of RNase H | Low micromolar range |
Antibacterial Activity: Mechanistic Investigations
The nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine core is present in the natural antibiotic Essramycin and has been the basis for developing new synthetic antibacterial agents with well-defined mechanisms of action. nih.gov
One key mechanism is the dual inhibition of two essential bacterial enzymes: DNA gyrase and dihydrofolate reductase (DHFR). nih.govacs.org DNA gyrase is crucial for DNA replication and repair, while DHFR is vital for the synthesis of nucleic acid precursors. nih.gov Compounds 9n and 9o were identified as potent dual inhibitors, with molecular docking studies confirming favorable binding interactions with both enzymes. nih.govacs.org Their activity was comparable to reference drugs like ciprofloxacin (B1669076) and trimethoprim. nih.govacs.org
Another distinct mechanism has been identified for a series of derivatives active against the problematic pathogen Enterococcus faecium. nih.gov Macromolecular synthesis assays revealed that these compounds specifically target and inhibit cell-wall biosynthesis. nih.govnih.gov Additionally, derivatives coupled with amino acids have shown promising activity against multidrug-resistant (MDR) strains, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org
| Table 4: Antibacterial Mechanisms of nih.govnih.govresearchgate.netTriazolo[1,5-a]pyrimidine Derivatives | ||
|---|---|---|
| Mechanism | Target Organism(s) | Key Findings/Lead Compounds |
| Dual Inhibition of DNA Gyrase and DHFR nih.govacs.org | Gram-positive and Gram-negative bacteria | Compounds 9n and 9o showed excellent bactericidal activity, comparable to reference drugs. |
| Inhibition of Cell-Wall Biosynthesis nih.govnih.gov | Enterococcus faecium | A novel class of derivatives with narrow-spectrum activity was identified. |
| Activity against MDR strains rsc.org | MRSA, K. pneumoniae | Amino acid conjugates showed substantial activity against resistant clinical isolates. |
Antifungal Activity: Mechanistic Investigations
The antifungal potential of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives has also been explored, with some compounds showing significant efficacy against pathogenic fungi. The dual DNA gyrase and DHFR inhibitors, which are effective against bacteria, have also been tested against fungal species like Aspergillus flavus and Candida albicans. nih.govacs.org Several compounds exhibited notable antifungal activity, with Minimum Inhibitory Concentration (MIC) values in the range of 15.50 to 26.30 μM. nih.govacs.org This suggests that the dual-target mechanism may extend to fungal pathogens, which also rely on analogous enzymes for their survival. Other studies have identified derivatives with activity against plant pathogenic fungi, such as Rhizoctonia solani. researchgate.net
In Vitro Cytotoxicity Assays and Viability Studies (e.g., MTT Assay for compound selection)
The evaluation of the cytotoxic potential of novel chemical entities is a foundational step in the discovery of new anticancer agents. For derivatives of the nih.govacs.orgrsc.orgtriazolo[1,5-a]pyrimidine scaffold, in vitro cytotoxicity assays are routinely employed to determine their ability to inhibit the proliferation of and/or kill cancer cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely utilized colorimetric method for assessing cell viability and is a primary tool for selecting promising compounds for further investigation. nih.govnih.gov This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.
Research into various series of nih.govacs.orgrsc.orgtriazolo[1,5-a]pyrimidine derivatives has demonstrated significant cytotoxic activity across a range of human cancer cell lines. For instance, a series of novel pyrazolo-[4,3-e] nih.govacs.orgrsc.orgtriazolopyrimidine derivatives exhibited distinct levels of cytotoxicity against human breast and cervical cancer cells, with IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 7.01 to 48.28 µM. nih.gov
In another study, four new series of triazolopyrimidine compounds were synthesized and evaluated for their in vitro anticancer efficacy against HCT116 (colon carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. rsc.org Compound 13c from this group emerged as a particularly potent agent, with IC₅₀ values of 6.10 µM, 10.33 µM, and 2.42 µM against HCT116, HeLa, and MCF-7 cells, respectively. rsc.org Other compounds from the same study, 11e and 7c , also showed strong cytotoxic activity. rsc.org
Further demonstrating the versatility of this scaffold, a series of nih.govacs.orgrsc.orgtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives was designed and tested against three human cancer cell lines: MGC-803 (gastric cancer), HCT-116, and MCF-7. nih.gov Among these, compound H12 was identified as the most active, displaying IC₅₀ values of 9.47 µM, 9.58 µM, and 13.1 µM against MGC-803, HCT-116, and MCF-7 cells, respectively. nih.gov Other related derivatives have also shown high potency; for example, a 5-Phenyl- nih.govacs.orgrsc.orgtriazolo[1,5-a]pyrimidine derivative effectively inhibited the growth of MCF-7 cells with an IC₅₀ value of 3.91 µM, while another derivative, acting as a tubulin polymerization inhibitor, showed significant antiproliferative activity against HCT-116 cells with an IC₅₀ value of 0.53 µM. nih.gov
The cytotoxic potential extends to other closely related fused pyrimidine (B1678525) systems. A study on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govacs.orgrsc.orgtriazolo[1,5-c]pyrimidine derivatives revealed exceptionally potent compounds. rsc.orgrsc.org Most of the synthesized compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC₅₀ ranges of 45–97 nM and 6–99 nM, respectively. rsc.orgrsc.org Specifically, compounds 14 and 15 were the most effective, with IC₅₀ values against HCT-116 cells as low as 6 nM and 7 nM, respectively. rsc.orgrsc.org
The collective findings from these in vitro studies, summarized in the table below, highlight the nih.govacs.orgrsc.orgtriazolo[1,5-a]pyrimidine core as a privileged scaffold for the development of potent cytotoxic agents. The use of cell viability assays like the MTT assay is crucial in identifying the most promising candidates from extensive chemical libraries for further mechanistic and preclinical evaluation.
Table 1: In Vitro Cytotoxicity of Selected nih.govacs.orgrsc.orgTriazolo[1,5-a]pyrimidine Derivatives
| Compound Series/Number | Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Pyrazolo-[4,3-e] nih.govacs.orgrsc.orgtriazolopyrimidine (Compound 1) | Breast and Cervical Cancer Cells | 7.01 - 48.28 | nih.gov |
| Triazolopyrimidine Hybrid (Compound 13c) | HCT116 (Colon) | 6.10 | rsc.org |
| HeLa (Cervical) | 10.33 | ||
| MCF-7 (Breast) | 2.42 | ||
| nih.govacs.orgrsc.orgTriazolo[1,5-a]pyrimidine Indole (Compound H12) | MGC-803 (Gastric) | 9.47 | nih.gov |
| HCT-116 (Colon) | 9.58 | ||
| MCF-7 (Breast) | 13.1 | ||
| 5-Phenyl- nih.govacs.orgrsc.orgtriazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 3.91 | nih.gov |
| Tubulin Polymerization Inhibitor Derivative | HCT-116 (Colon) | 0.53 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (Compound 14) | MCF-7 (Breast) | 0.045 | rsc.orgrsc.org |
| HCT-116 (Colon) | 0.006 | ||
| HepG-2 (Liver) | 0.048 | ||
| Pyrazolo[3,4-d]pyrimidine (Compound 15) | MCF-7 (Breast) | 0.046 | rsc.orgrsc.org |
| HCT-116 (Colon) | 0.007 | ||
| HepG-2 (Liver) | 0.048 |
Coordination Chemistry and Supramolecular Architectures Involving 1 2 3 Triazolo 1,5 a Pyrimidin 6 Amine
Synthesis and Characterization of Metal-Organic Complexes
There is no specific information available in the reviewed literature on the synthesis and characterization of metal-organic complexes derived from rsc.orgmdpi.comresearchgate.netTriazolo[1,5-a]pyrimidin-6-amine. While methods for the synthesis of various substituted rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine compounds and their complexes with transition metals are reported, details pertaining to the 6-amino substituted ligand are absent. mdpi.comresearchgate.net
Ligand Coordination Modes and Metal Ion Interactions (e.g., Zinc Complexes)
The coordination modes of the rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold are known to include N3-monodentate and N3,N4-bridging interactions. mdpi.com However, the specific coordination behavior of rsc.orgmdpi.comresearchgate.netTriazolo[1,5-a]pyrimidin-6-amine, including its interactions with metal ions such as zinc, has not been specifically elucidated. The presence of the amino group at the 6-position could potentially influence the electronic properties and steric factors of the ligand, but without experimental data, its preferred coordination modes remain speculative. Studies on related compounds, such as 7-amino- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine, have been conducted, but these findings cannot be directly extrapolated to the 6-amino isomer. nih.gov
Formation of Polymeric Coordination Chains and Networks
The ability of rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives to act as building blocks for metal-organic frameworks (MOFs) and polymeric coordination chains is recognized. mdpi.com This is due to their potential to bridge multiple metal centers. However, there are no published examples of polymeric coordination chains or networks that specifically utilize rsc.orgmdpi.comresearchgate.netTriazolo[1,5-a]pyrimidin-6-amine as a ligand.
Supramolecular Features and Hydrogen Bonding Networks in Crystalline Structures
General studies on the crystal structures of rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives have highlighted the importance of hydrogen bonding and π–π stacking interactions in the formation of their supramolecular architectures. The amino group in rsc.orgmdpi.comresearchgate.netTriazolo[1,5-a]pyrimidin-6-amine would be expected to be a significant participant in hydrogen bonding networks. Nevertheless, there is a lack of specific crystallographic data for any metal-organic complexes of this compound, and therefore, a detailed description of its supramolecular features and hydrogen bonding networks cannot be provided.
Emerging Research Frontiers and Potential Applications Of 1 2 3 Triazolo 1,5 a Pyrimidin 6 Amine
Exploration in Materials Science
The researchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine framework is being explored for its potential in materials science, particularly in the development of efficient light-emitting materials. The structural rigidity and potential for extensive π-π stacking interactions make these compounds promising candidates for applications in phosphorescent organic light-emitting diodes (OLEDs). Research in this area focuses on synthesizing derivatives with specific photophysical properties, aiming to create novel materials for advanced electronic displays and lighting technologies. The planar nature of the fused heterocyclic system is a key feature being exploited in the design of these new materials.
Development as Biochemical Probes
While direct research on researchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyrimidin-6-amine specifically as biochemical probes is an emerging area, the broader class of triazolopyrimidines is recognized for its ability to interact with various biological targets. Their structural similarity to purines makes them suitable scaffolds for designing probes to study enzymes and receptors that recognize purine-based ligands. nih.gov For example, their interaction with kinases, a large family of enzymes that play crucial roles in cell signaling, suggests potential for the development of fluorescently labeled or biotinylated derivatives to probe kinase activity and binding kinetics.
Innovations in Green Chemistry Syntheses
Recent advancements in the synthesis of researchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidines have focused on developing more environmentally friendly methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. cu.edu.eg One notable development is the use of microwave-mediated, catalyst-free synthesis, which can significantly shorten reaction times and often leads to higher yields with a cleaner product profile. mdpi.com Another green approach involves iodine-mediated oxidative N-N bond formation, providing an environmentally benign route to these compounds. organic-chemistry.orgresearchgate.net Researchers are also exploring multicomponent reactions in green solvents like glycerol (B35011) or polyethylene (B3416737) glycol (PEG), which offer advantages such as high atom economy and the use of non-toxic, biodegradable reaction media. cu.edu.eg
| Green Synthesis Approach | Key Features | Advantages |
| Microwave-Mediated Synthesis | Catalyst-free, additive-free | Short reaction times, high yields, eco-friendly. mdpi.com |
| Iodine-Mediated Oxidative Cyclization | Use of I2/KI as a reagent | Environmentally benign, efficient, and scalable. organic-chemistry.orgresearchgate.net |
| Multicomponent Reactions in Green Solvents | Use of solvents like glycerol or PEG | High atom economy, shorter reaction times, clean reaction profiles, use of non-toxic solvents. cu.edu.eg |
Advanced Methodologies for Rational Design and Synthesis of New Analogues
The rational design of new researchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine analogues is a key focus of current research, driven by the desire to create compounds with specific biological activities. researchgate.net This involves a deep understanding of structure-activity relationships (SAR), which guide the modification of the core scaffold. acs.org Advanced synthetic methodologies are being employed to create libraries of diverse analogues for biological screening. nih.gov These methods include tandem reactions, such as the base-promoted tandem SNAr/Boulton-Katritzky rearrangement, which allows for the efficient construction of functionalized derivatives. organic-chemistry.org Another strategy involves the late-stage functionalization of the triazolopyrimidine core, enabling the introduction of various substituents to fine-tune the properties of the final compounds. mdpi.com
Computational Design and Prediction of Novel Bioactive Scaffolds
Computational tools are playing an increasingly important role in the design and discovery of new bioactive researchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine derivatives. Molecular docking studies are used to predict how these compounds might bind to the active sites of biological targets, such as enzymes or receptors. nih.gov This information helps in the rational design of more potent and selective inhibitors. For instance, docking studies have been used to understand the binding of triazolopyrimidine derivatives to the active site of phosphodiesterase 4B (PDE 4B), guiding the synthesis of compounds with potential bronchodilator activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique being applied in this field. mdpi.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, helping to prioritize which compounds to synthesize and test. mdpi.com
Investigation of Novel Biological Targets and Mechanistic Pathways
The researchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine scaffold is a versatile platform for the development of agents that interact with a wide range of biological targets. researchgate.net Due to its structural similarity to purines, this heterocyclic system has been investigated as a bioisostere for purines in various medicinal chemistry applications. researchgate.netnih.gov
Table of Investigated Biological Targets for researchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyrimidine Derivatives
| Biological Target | Therapeutic Area | Key Findings |
| Microtubules | Neurodegenerative Diseases, Cancer | Certain derivatives promote tubulin polymerization, showing potential for treating conditions like Alzheimer's disease and some cancers. nih.govnih.gov They have a unique mechanism of action, not competing with paclitaxel (B517696) but inhibiting the binding of vinca (B1221190) alkaloids. acs.org |
| Kinases (e.g., JAK1, JAK2, CDK-2, PI3K) | Cancer, Inflammatory Diseases | Derivatives have been identified as inhibitors of various kinases involved in cell cycle progression and signaling pathways. ekb.egresearchgate.netresearchgate.net |
| Phosphodiesterase 4B (PDE 4B) | Respiratory Diseases | Inhibition of PDE 4B by some analogues leads to bronchodilator effects. nih.govresearchgate.net |
| Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Malaria | The scaffold has been used to develop potent antimalarial agents. researchgate.net |
| Bacterial Cell Wall Biosynthesis | Infectious Diseases | A novel class of these compounds has shown narrow-spectrum antibacterial activity against Enterococcus faecium by targeting cell-wall biosynthesis. nih.gov |
Research is ongoing to elucidate the precise mechanisms of action of these compounds and to identify new biological targets. The ability of this scaffold to be readily modified allows for the fine-tuning of its biological activity, making it a promising area for future drug discovery efforts.
Q & A
Q. Basic Analytical Methodology
- NMR spectroscopy : H NMR distinguishes protons on the triazole (δ 8.6–8.9 ppm) and pyrimidine (δ 6.8–7.6 ppm) rings, while C NMR identifies carbonyl carbons (δ 160–170 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 533 for substituted derivatives) confirm molecular weight .
- Elemental analysis : Matches experimental and theoretical C/H/N ratios to validate purity (>95%) .
What biological activities are associated with this compound derivatives, and how are these evaluated experimentally?
Basic Biological Screening
These compounds exhibit:
- Antimicrobial activity : Tested via broth microdilution against Enterococcus faecium (MIC values: 2–32 µg/mL) .
- Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., IC < 10 µM for breast cancer models) .
- Enzyme inhibition : Assessed via fluorescence-based assays (e.g., adenosine A receptor antagonism with IC < 50 nM) .
Advanced studies employ structure-activity relationship (SAR) models to link substituent effects (e.g., electron-withdrawing groups at C-7 enhance antiviral potency) .
How do structural modifications at the C-5 and C-7 positions influence the compound’s pharmacological profile?
Q. Advanced SAR Analysis
- C-5 substitution : Introducing methyl or ethyl groups improves metabolic stability but may reduce solubility. For example, 5-methyl derivatives show 2-fold higher bioavailability in rat models .
- C-7 substitution : Aryl groups (e.g., phenyl or biphenyl) enhance target binding (e.g., CB2 receptor affinity with K < 50 nM) .
- Hybrid derivatives : Coupling with tetrazole moieties (e.g., 6-[[2'-(2H-tetrazol-5-yl)biphenyl]methyl]) improves angiotensin II receptor antagonism .
How should researchers address contradictions in reported biological data for triazolopyrimidines?
Advanced Data Analysis
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize inter-lab differences .
- Structural impurities : Use HPLC-MS (≥99% purity) to confirm compound identity .
- Species-specific effects : Cross-validate results in multiple models (e.g., murine vs. human cell lines) .
What computational tools are used to predict the pharmacokinetics of triazolopyrimidine derivatives?
Q. Advanced Methodological Approach
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with targets like CB2 receptors (binding energy < -8 kcal/mol correlates with in vivo efficacy) .
- ADMET prediction : SwissADME estimates bioavailability (%F > 30) and blood-brain barrier penetration (logBB < 0.3) .
- MD simulations : GROMACS assesses conformational stability in physiological conditions .
Which analytical techniques are critical for quantifying triazolopyrimidines in complex matrices?
Q. Advanced Analytical Chemistry
- UPLC-MS/MS : Enables quantification at ng/mL levels in plasma (LOQ: 0.1 ng/mL) using multiple-reaction monitoring (MRM) .
- X-ray crystallography : Resolves binding modes in protein-ligand complexes (e.g., PDB ID: 25O for structural analogs) .
- Solid-state NMR : Characterizes polymorphic forms critical for formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
